molecular formula C20H16ClN3O3 B11253324 N-(4-carbamoylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

N-(4-carbamoylphenyl)-1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11253324
M. Wt: 381.8 g/mol
InChI Key: HXFCBSOQMROGCH-UHFFFAOYSA-N
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Description

N-(4-CARBAMOYLPHENYL)-1-[(2-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a carbamoylphenyl group, a chlorophenylmethyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CARBAMOYLPHENYL)-1-[(2-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-carbamoylphenylamine with 2-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-CARBAMOYLPHENYL)-1-[(2-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-CARBAMOYLPHENYL)-1-[(2-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CARBAMOYLPHENYL)-1-[(2-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CARBAMOYLPHENYL)-2-(4-CHLOROPHENYL)-4-METHYL-3H-THIAZOLE-5-CARBOXAMIDE
  • N-(2-CARBAMOYLPHENYL)-3,4-DICHLOROBENZAMIDE

Uniqueness

N-(4-CARBAMOYLPHENYL)-1-[(2-CHLOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H16ClN3O3/c21-17-4-2-1-3-14(17)11-24-12-15(7-10-18(24)25)20(27)23-16-8-5-13(6-9-16)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27)

InChI Key

HXFCBSOQMROGCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl

Origin of Product

United States

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